P 22077

Catalog No.
S548216
CAS No.
1247819-59-5
M.F
C12H7F2NO3S2
M. Wt
315.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
P 22077

CAS Number

1247819-59-5

Product Name

P 22077

IUPAC Name

1-[5-(2,4-difluorophenyl)sulfanyl-4-nitrothiophen-2-yl]ethanone

Molecular Formula

C12H7F2NO3S2

Molecular Weight

315.3 g/mol

InChI

InChI=1S/C12H7F2NO3S2/c1-6(16)11-5-9(15(17)18)12(20-11)19-10-3-2-7(13)4-8(10)14/h2-5H,1H3

InChI Key

RMAMGGNACJHXHO-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC(=C(S1)SC2=C(C=C(C=C2)F)F)[N+](=O)[O-]

Solubility

Soluble in DMSO, not in water

Synonyms

P22077; P-22077; P 22077.

Canonical SMILES

CC(=O)C1=CC(=C(S1)SC2=C(C=C(C=C2)F)F)[N+](=O)[O-]

Description

The exact mass of the compound 1-[5-(2,4-Difluoro-phenylsulfanyl)-4-nitro-thiophen-2-yl]-ethanone is 314.98354 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Search for Research Articles:

While there aren't any definitive research applications documented for this specific molecule, it might be beneficial to explore scientific databases like PubChem or Google Scholar using the compound's name or its PubChem ID (1247819-59-5) to see if there are any recent publications mentioning it.

  • PubChem: ethanone pubchem ON National Institutes of Health (.gov) pubchem.ncbi.nlm.nih.gov]
  • Google Scholar:

Structural Analysis for Potential Applications:

In the absence of concrete research on this specific compound, we can analyze its structure to speculate on potential areas of scientific interest. The molecule contains several functional groups commonly found in pharmaceuticals and materials science, including:

  • Nitro group (NO2): Often associated with biological activity
  • Fluorine atoms (F): Can influence a molecule's reactivity and potential for medicinal applications
  • Thiophene ring: Found in various bioactive molecules and conductive polymers

These features suggest that 1-[5-(2,4-Difluoro-phenylsulfanyl)-4-nitro-thiophen-2-yl]-ethanone could be a candidate for investigation in fields like:

  • Medicinal chemistry: The presence of the nitro group and the overall structure might warrant exploration for potential biological activity.
  • Materials science: The combination of the thiophene ring and the fluorinated group could be interesting for research into conductive materials.

P 22077 is a small molecule compound recognized primarily as a potent inhibitor of ubiquitin-specific protease 7 (USP7) and also inhibits the closely related deubiquitinase USP47. Its chemical structure is identified as 1-[5-(2,4-Difluoro-phenylsulfanyl)-4-nitro-thiophen-2-yl]-ethanone, with a molecular formula of C12H7F2NO3S2 and a molecular weight of approximately 315.32 g/mol . The compound has an effective concentration (EC50) value of about 8.6 µM, indicating its potency in inhibiting these enzymes .

P 22077 functions by selectively inhibiting the activity of USP7 and USP47, which are critical for regulating protein stability through the ubiquitin-proteasome pathway. The inhibition of these enzymes leads to the accumulation of ubiquitinated proteins, including tumor suppressor proteins like p53. This accumulation can disrupt normal cellular processes and influence pathways involved in apoptosis and cell cycle regulation .

In vitro studies have shown that P 22077 exhibits negligible activity against other deubiquitinating enzymes such as DEN1 and SENP2, reinforcing its specificity for USP7 and USP47 .

  • Formation of the Thiophenyl Framework: Utilizing methods such as nucleophilic substitution or coupling reactions to create the thiophenyl moiety.
  • Introduction of Functional Groups: Adding the nitro and difluorophenyl groups through electrophilic aromatic substitution or similar reactions.
  • Final Coupling: Combining all components to form the final product through condensation or other coupling strategies.

Detailed synthetic routes can vary based on laboratory conditions and desired yields .

P 22077 has potential applications in cancer research due to its role in modulating the apoptotic pathways through USP7 inhibition. It is primarily used in:

  • Cancer Therapeutics: As a lead compound for developing therapies targeting cancers with dysregulated p53 signaling.
  • Biochemical Research: To study the roles of ubiquitin-specific proteases in various cellular processes and disease states .
  • Drug Development: As a tool compound in screening assays for identifying further inhibitors of deubiquitinating enzymes.

Interaction studies involving P 22077 have primarily focused on its binding affinity and inhibitory effects on USP7 and USP47. These studies have demonstrated that P 22077 binds effectively to the active sites of these enzymes, leading to significant inhibition of their deubiquitinating activity. This interaction has been quantified using various biochemical assays, confirming its specificity and potency .

P 22077 shares structural and functional similarities with several other compounds that inhibit deubiquitinating enzymes. Some notable compounds include:

Compound NameTarget EnzymeEC50 (µM)Unique Features
P 22077USP7 / USP478.6Dual inhibitor
WP1130USP7~10Also targets HSP90
G9aG9a (histone methyltransferase)~5Inhibits methylation processes
MLN4924NEDD8-activating enzyme~0.5Induces apoptosis via NEDD8 pathway

P 22077's unique dual inhibition profile makes it particularly valuable in research contexts where both USP7 and USP47 modulation is desired, distinguishing it from other inhibitors that may target only one enzyme or different biological pathways altogether .

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

4.1

Hydrogen Bond Acceptor Count

7

Exact Mass

314.98354176 g/mol

Monoisotopic Mass

314.98354176 g/mol

Heavy Atom Count

20

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

1-{5-[(2,4-Difluorophenyl)sulfanyl]-4-nitrothiophen-2-yl}ethan-1-one

Dates

Modify: 2023-08-15
1: Fan YH, Cheng J, Vasudevan SA, Dou J, Zhang H, Patel RH, Ma IT, Rojas Y, Zhao Y, Yu Y, Zhang H, Shohet JM, Nuchtern JG, Kim ES, Yang J. USP7 inhibitor P22077 inhibits neuroblastoma growth via inducing p53-mediated apoptosis. Cell Death Dis. 2013 Oct 17;4:e867. doi: 10.1038/cddis.2013.400. PubMed PMID: 24136231; PubMed Central PMCID: PMC3920959.
2: Dar A, Shibata E, Dutta A. Deubiquitination of Tip60 by USP7 determines the activity of the p53-dependent apoptotic pathway. Mol Cell Biol. 2013 Aug;33(16):3309-20. doi: 10.1128/MCB.00358-13. Epub 2013 Jun 17. PubMed PMID: 23775119; PubMed Central PMCID: PMC3753911.
3: Altun M, Kramer HB, Willems LI, McDermott JL, Leach CA, Goldenberg SJ, Kumar KG, Konietzny R, Fischer R, Kogan E, Mackeen MM, McGouran J, Khoronenkova SV, Parsons JL, Dianov GL, Nicholson B, Kessler BM. Activity-based chemical proteomics accelerates inhibitor development for deubiquitylating enzymes. Chem Biol. 2011 Nov 23;18(11):1401-12. doi: 10.1016/j.chembiol.2011.08.018. PubMed PMID: 22118674.

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